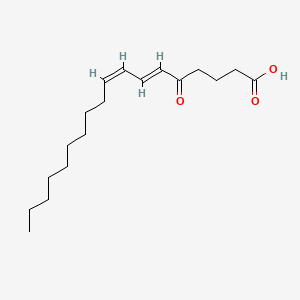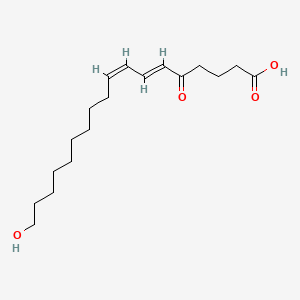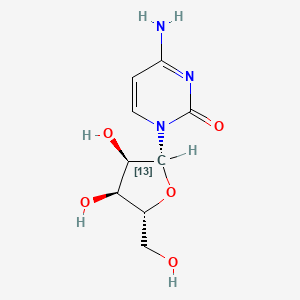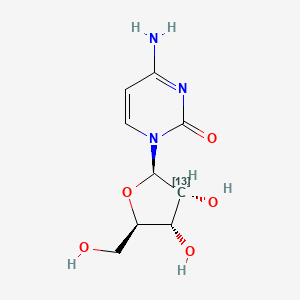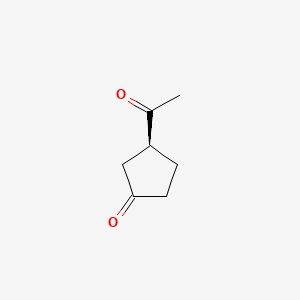
L-ERYTHRONO-1,4-LACTONE
Overview
Description
L-ERYTHRONO-1,4-LACTONE is a chiral compound with two hydroxyl groups attached to a dihydrofuran ring
Biochemical Analysis
Biochemical Properties
L-ERYTHRONO-1,4-LACTONE plays a crucial role in biochemical reactions, particularly in the context of its interaction with enzymes and proteins. One of the key enzymes it interacts with is L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate (vitamin C) in the presence of oxygen . This interaction is vital for the biosynthesis of ascorbic acid, an essential antioxidant in many organisms. Additionally, this compound has been identified as a lactone of tetronic acid in the urine of normal adults and neonates, indicating its role in metabolic processes .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the cytoplasmic localization of certain proteins, thereby influencing their activity and function . The compound’s interaction with cellular enzymes can lead to changes in metabolic flux and the levels of specific metabolites, impacting overall cellular function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, the compound binds to L-galactonolactone dehydrogenase, facilitating the conversion of L-galactonolactone to L-ascorbate . This binding interaction is crucial for the enzyme’s catalytic activity and the subsequent production of ascorbic acid. Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can undergo lactonization under acidic conditions, which may affect its stability and activity . Long-term exposure to the compound in in vitro or in vivo studies has demonstrated its potential to alter cellular metabolism and enzyme activity over time.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound may exhibit beneficial effects on metabolic pathways and antioxidant activity. At higher doses, it may lead to toxic or adverse effects, such as oxidative stress and disruption of cellular homeostasis . Threshold effects have been observed, indicating that the compound’s impact on cellular function is dose-dependent.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the biosynthesis of ascorbic acid. The compound interacts with enzymes such as L-galactonolactone dehydrogenase, which catalyzes the conversion of L-galactonolactone to L-ascorbate . This interaction is essential for maintaining adequate levels of ascorbic acid in the body. Additionally, this compound may influence other metabolic pathways by modulating enzyme activity and metabolite levels .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s solubility in water, ethanol, and chloroform facilitates its distribution across different cellular compartments . Once inside the cells, this compound can interact with various proteins and enzymes, influencing its localization and accumulation.
Subcellular Localization
This compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These interactions are crucial for the compound’s activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-ERYTHRONO-1,4-LACTONE typically involves the use of chiral catalysts and specific reaction conditions to ensure the correct stereochemistry. One common method involves the asymmetric synthesis using organocatalytic addition reactions. For example, the addition of dithiomalonates to nitrostyrenes under “on water” conditions has been demonstrated to produce this compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally friendly solvents and catalysts is often considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
L-ERYTHRONO-1,4-LACTONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The compound can be reduced to form diols or other reduced derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce diols.
Scientific Research Applications
L-ERYTHRONO-1,4-LACTONE has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical reactions.
Industry: The compound can be used in the production of fine chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of L-ERYTHRONO-1,4-LACTONE involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s chiral nature allows it to interact selectively with chiral centers in biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
(3S,4S)-4-Amino-3-methyldihydro-2(3H)-furanone: This compound has a similar dihydrofuran ring structure but with an amino group instead of hydroxyl groups.
(2R,3S,4S,5R,6R)-5-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-2-(hydroxymethyl)-6-(2-phenylethoxy)oxane-3,4-diol: This compound contains multiple hydroxyl groups and a similar ring structure.
Uniqueness
L-ERYTHRONO-1,4-LACTONE is unique due to its specific stereochemistry and the presence of two hydroxyl groups on the dihydrofuran ring. This unique structure allows it to participate in specific chemical reactions and interact selectively with biological molecules, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
(3S,4S)-3,4-dihydroxyoxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4/c5-2-1-8-4(7)3(2)6/h2-3,5-6H,1H2/t2-,3-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMJBNSHAZVGMC-HRFVKAFMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H](C(=O)O1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
118.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17675-99-9 | |
| Record name | rel-(3R,4R)-Dihydro-3,4-dihydroxy-2(3H)-furanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17675-99-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



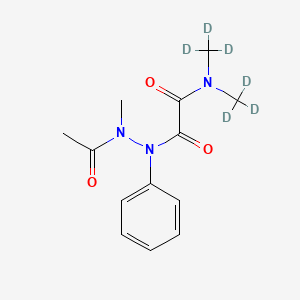
![Oxireno[F]isoquinoline](/img/structure/B583516.png)
